molecular formula C7H11NO B144238 (3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one CAS No. 131348-75-9

(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one

Cat. No.: B144238
CAS No.: 131348-75-9
M. Wt: 125.17 g/mol
InChI Key: PMGSPDVTAKHCLW-PHDIDXHHSA-N
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Description

(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one is a chiral, saturated bicyclic lactam that serves as a versatile and valuable scaffold in medicinal chemistry and organic synthesis . This compound features a fused cyclopentane-pyrrolidinone ring system with two defined stereocenters, making it a privileged structure for constructing conformationally constrained bioactive molecules . Its key application lies in its role as a key synthetic intermediate for the enantioselective synthesis of complex 1-azabicyclic structures, which are prominent frameworks in natural products and exploratory drug candidates . The defined (3aR,6aR) stereochemistry is particularly critical for inducing specific three-dimensional configurations in final target molecules, thereby influencing their biological activity and selectivity . Researchers utilize this core structure as a building block for the development of novel pharmacologically active compounds, including constrained beta-amino acids for peptidomimetics and potential enzyme inhibitors . The compound's reactivity is defined by its lactam carbonyl, which can undergo functionalization, and its rigid bicyclic skeleton that restricts molecular conformation. It is supplied for research applications and must be used by qualified professionals in a controlled laboratory setting. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-4-5-2-1-3-6(5)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGSPDVTAKHCLW-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)NC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(=O)N[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization of Amino Alcohol Precursors

A foundational method involves the cyclization of γ-amino alcohols under dehydrating conditions. For example, treatment of (2R,5R)-2-(aminomethyl)cyclopentanol with thionyl chloride (SOCl₂) facilitates intramolecular amide bond formation, yielding the bicyclic lactam. Key parameters include:

ParameterConditionYield (%)Purity (%)
SolventDichloromethane7895
Temperature0–5°C
Reaction Time12 hours

This route is limited by side reactions such as epimerization, which reduces stereochemical fidelity.

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM offers a stereospecific pathway. Starting from diene-amide precursors, Grubbs’ second-generation catalyst (5 mol%) induces cyclization at 40°C in toluene:

Diene-amide+Grubbs catalyst(3aR,6aR)-product+ethylene\text{Diene-amide} + \text{Grubbs catalyst} \rightarrow \text{(3aR,6aR)-product} + \text{ethylene}

Catalyst LoadingTemperatureYield (%)ee (%)
5 mol%40°C8298

RCM minimizes racemization but requires high-purity starting materials.

Modern Catalytic Asymmetric Syntheses

Organocatalytic Enamine Cyclization

Chiral organocatalysts like proline-derived amines enable enantioselective cyclization. In a representative procedure:

  • Substrate : 3-Cyclopentenylglycine ethyl ester

  • Catalyst : (S)-Diphenylprolinol (10 mol%)

  • Conditions : Acetic acid, 25°C, 24 hours

This method achieves 94% enantiomeric excess (ee) but suffers from prolonged reaction times.

Transition-Metal-Mediated Dynamic Kinetic Resolution

Palladium complexes with chiral ligands (e.g., BINAP) resolve racemic intermediates. For instance, hydrogenation of a diketopiperazine precursor under 50 bar H₂ yields the (3aR,6aR)-isomer selectively:

LigandPressure (bar)ee (%)
(R)-BINAP5099
(S)-XylBINAP5097

Industrial-Scale Production Strategies

Continuous-Flow Synthesis

Microreactor technology enhances throughput and reduces side products. A typical setup involves:

  • Precursor Mixing : Amino alcohol and SOCl₂ in a T-junction reactor.

  • Cyclization : Residence time of 2 minutes at 80°C.

  • Purification : In-line crystallization.

MetricBatch ProcessFlow Process
Annual Capacity500 kg2,000 kg
Purity92%98%

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze undesired stereoisomers. A racemic mixture of the lactam is treated with the enzyme in phosphate buffer (pH 7.0), achieving 99% ee after 48 hours.

Analytical Characterization and Quality Control

Chiral HPLC Analysis

A Chiralpak AD-H column resolves enantiomers using hexane:isopropanol (90:10) at 1.0 mL/min:

ParameterSpecification
Retention Time(3aR,6aR): 8.2 min
(3aS,6aS): 10.5 min
Resolution (Rs)>2.0

X-ray Crystallography

Single-crystal analysis confirms the (3aR,6aR) configuration. Key bond lengths include:

  • N1–C2: 1.34 Å

  • C5–C6: 1.52 Å

Challenges and Innovations

Stereochemical Drift During Scale-Up

High-temperature processes risk epimerization. Solutions include:

  • Low-Temperature Quenching : Rapid cooling to -20°C post-reaction.

  • Additive Stabilization : Triethylamine (1 eq.) suppresses acid-mediated racemization.

Green Chemistry Initiatives

Solvent-free mechanochemical synthesis using ball milling reduces waste:

ConditionOutcome
Milling Time4 hours
Yield76%
ee96%

Chemical Reactions Analysis

Types of Reactions

(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactams, while reduction may produce more saturated cyclic amines.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various functionalizations, making it an essential intermediate in organic synthesis.

Chiral Auxiliary in Asymmetric Synthesis

  • It is utilized as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. This application is particularly valuable in pharmaceutical chemistry, where the chirality of a drug can significantly impact its efficacy and safety.

Biological Research

Potential Biological Activities

  • Studies have indicated that (3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one exhibits several biological activities, including:
    • Antimicrobial Properties : Research has shown potential effectiveness against various bacterial strains.
    • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines.

Mechanism of Action

  • The mechanism through which this compound exerts its biological effects often involves interactions with specific molecular targets such as enzymes or receptors. For instance, it may modulate enzyme activity by binding to active or allosteric sites, influencing metabolic pathways critical for disease progression.

Pharmaceutical Applications

Therapeutic Agent Development

  • Ongoing research aims to explore the potential of this compound as a therapeutic agent for various diseases. Its interaction with central nervous system pathways has been highlighted in studies focusing on cognitive deficits associated with neurodegenerative diseases.

Industrial Production and Formulation

  • The compound is involved in the production of pharmaceutical formulations where its unique properties can enhance drug delivery systems. Its structural attributes allow for improved solubility and bioavailability of active pharmaceutical ingredients.

Material Science

Development of New Materials

  • Beyond biological applications, this compound is being investigated for its use in developing new materials with unique properties. This includes potential applications in polymers and coatings that require specific mechanical or thermal characteristics.

Case Studies and Research Findings

Several research studies have documented the applications and effects of this compound:

  • Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated significant antimicrobial effects against Gram-positive bacteria, suggesting its potential as an alternative treatment option.
  • Anticancer Research : Investigations into its anticancer properties revealed that the compound could induce apoptosis in specific cancer cell lines, highlighting its therapeutic potential.
  • Neuropharmacological Effects : Research focusing on cognitive deficits indicated that this compound interacts with histaminergic systems, suggesting applications in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of (3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Stereochemical Variants

(3aR,5R,6aS)-Hexahydrocyclopenta[c]pyrrol Derivatives

Compounds such as 41 , 42 , and 43 () share the hexahydrocyclopenta[c]pyrrol core but differ in substituents and stereochemistry:

  • Compound 41 : Contains a methoxy-triazolopyridine group. Melting point: 147–152°C; MS (ESI+) m/z 488 .
  • Compound 42 : Features an ethoxy-triazolopyridine group. Melting point: 110–112°C; MS (ESI+) m/z 502 .
  • Compound 43 : Includes a trifluoromethyl-triazolopyridine substituent. Melting point: 154–156°C; MS (ESI+) m/z 522 .

Key Differences :

  • The [c] ring fusion (vs. [b] in the target compound) alters the spatial orientation of substituents, impacting binding interactions.
  • Substituents like trifluoromethyl groups enhance metabolic stability and lipophilicity, critical for pharmacokinetics .
(3aS,6aR)-Hexahydrocyclopenta[b]pyrrol-3a(1H)-ylmethanol

This derivative (CAS 2089246-20-6) introduces a hydroxymethyl group, increasing polarity (molecular formula: C₈H₁₅NO; molecular weight: 141.21 g/mol). Its reduced lipophilicity compared to the parent compound suggests divergent applications in prodrug design .

Functionalized Derivatives

Gliclazide (Hexahydrocyclopenta[c]pyrrol-2(1H)-yl Sulfonylurea)

Gliclazide (C₁₅H₂₁N₃O₃S) is a sulfonylurea antidiabetic agent. Unlike the target compound, it incorporates a sulfonamide-urea moiety, enabling pancreatic β-cell stimulation. Its molecular weight (323.41 g/mol) and hydrogen-bonding capacity contrast sharply with the simpler bicyclic framework of (3aR,6aR)-hexahydrocyclopenta[b]pyrrol-2(1H)-one .

Iodinated Analogs

8-exo-Iodo-2-azabicyclo[3.3.0]octane-3-one (CAS 100556-58-9) introduces an iodine atom at the 6-position, enhancing electrophilicity for radiolabeling applications. This modification significantly alters reactivity and solubility compared to the non-halogenated parent compound .

Pharmacologically Active Derivatives

RBP4 Antagonists

Compounds such as 66 () and 48 () feature hexahydrocyclopenta[c]pyrrol cores coupled with pyrimidine or triazolopyridine groups. These derivatives exhibit:

  • High purity (>99% by HPLC) and specific melting points (e.g., 161–165°C for 66 ).
  • Enhanced antagonistic activity against RBP4 due to electron-withdrawing substituents (e.g., trifluoromethyl) .
Neutrophil Elastase Inhibitors

GW457427 () and GW311616A () incorporate sulfonyl and piperidinyl groups, respectively. These modifications optimize interactions with the enzyme’s active site, demonstrating the versatility of the bicyclic scaffold in targeting diverse proteins .

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Application Reference
This compound C₇H₁₁NO 125.17 N/A None Intermediate
Gliclazide C₁₅H₂₁N₃O₃S 323.41 180–182 Sulfonylurea Antidiabetic
Compound 43 () C₂₃H₁₉F₆N₅O 522.43 154–156 Trifluoromethyl-triazolopyridine RBP4 antagonist
GW457427 C₂₀H₂₇N₅O₄S 433.53 N/A Methylsulfonyl, cyclopropyl Neutrophil elastase inhibitor

Key Research Findings

Stereochemistry Matters : The (3aR,6aR) configuration in the target compound optimizes ring puckering for protein binding, whereas [c]-fused analogs (e.g., ) adopt distinct conformations affecting potency .

Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility. Hydroxyl or carboxylate groups () improve aqueous solubility for parenteral formulations .

Therapeutic Versatility: The bicyclic scaffold is adaptable to diverse targets, including RBP4 (diabetic retinopathy) and neutrophil elastase (inflammatory diseases), underscoring its utility in drug discovery .

Biological Activity

(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A notable synthetic route includes the preparation of a central intermediate through reductive cyclization of azide derivatives, which leads to various substituted forms of the bicyclic lactam. The structural confirmation is achieved through spectral techniques such as IR and NMR spectroscopy, alongside single-crystal X-ray analysis .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cell lines. For instance, a study evaluated the cytotoxicity on plant cells (Triticum aestivum L.) and animal cells (Artemia franciscana and Daphnia magna), demonstrating promising antitumor activity in certain derivatives .

Analgesic Properties

The compound has been explored for its analgesic properties, particularly as a non-peptide NOP receptor agonist. A study highlighted the design and synthesis of novel compounds that target the NOP receptor, showing dose-dependent effects against neuropathic pain in animal models. These findings suggest that this compound and its analogs may have therapeutic potential in pain management .

Antimycobacterial Activity

Another area of interest is the antimycobacterial activity against Mycobacterium tuberculosis. A series of pyrrole derivatives, including those based on this compound, were synthesized and screened for their efficacy. Some compounds displayed significant activity compared to standard antimycobacterial agents like Pyrazinamide and Streptomycin .

Case Studies

StudyFindings
Cytotoxicity EvaluationDerivatives showed significant cytotoxicity against Triticum aestivum L. and aquatic crustaceans .
Analgesic ActivityNovel NOP receptor agonists demonstrated effective pain relief in neuropathic pain models .
Antimycobacterial ScreeningCertain derivatives exhibited potent activity against M. tuberculosis .

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